molecular formula C3H2O4-2 B093846 Propanedioic acid, ion(2-) CAS No. 156-80-9

Propanedioic acid, ion(2-)

Cat. No. B093846
Key on ui cas rn: 156-80-9
M. Wt: 102.05 g/mol
InChI Key: OFOBLEOULBTSOW-UHFFFAOYSA-L
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Patent
US08653268B2

Procedure details

A 1 L, two-necked flask containing 95% NaH (5.04 g, 210 mmol) was charged with 75 mL of DMF, evacuated, placed under a nitrogen atm, and cooled in an ice bath. Diisopropyl malonate (34.0 mL, 191 mmol) was carefully added dropwise via addition funnel under a positive flow of nitrogen (reaction vented through a needle placed in a septum on the second neck of the flask). After the addition of the malonate, the solution became very thick and yellow in color. After stirring for 1 h, the reaction was charged with 1,3-dibromo-2,2-dimethoxypropane (25.0 g, 95.4 mmol) in one portion and the reaction was heated to 140° C. for 24 h, upon which time the reaction became thick and orange in color. Saturated ammonium chloride (300 mL) was added and the mixture was extracted with hexanes (3×, 500 mL). The organic layers were combined, washed with water (2×, 500 mL), saturated bicarbonate (2×, 500 mL), water (2×, 500 mL), and brine (1×, 500 mL), then dried over Na2SO4, filtered and concentrated to an oil. Short path distillation (4-5 torr, oil bath temperature at 60° C. to 143° C.) afforded the title compound as a clear oil; 1H NMR (400 MHz, CDCl3) δ 1.24 (d, 12H, J=6.0 Hz), 2.70 (s, 4H), 3.15 (s, 6H), 5.06 (m, 2H).
Name
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five
Name
Quantity
75 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:12][CH:13]([CH3:15])[CH3:14])(=[O:11])[CH2:4][C:5]([O:7][CH:8]([CH3:10])[CH3:9])=[O:6].C([O-])(=O)CC([O-])=O.Br[CH2:24][C:25]([O:30][CH3:31])([O:28][CH3:29])[CH2:26]Br.[Cl-].[NH4+]>CN(C=O)C>[CH:13]([O:12][C:3]([C:4]1([C:5]([O:7][CH:8]([CH3:9])[CH3:10])=[O:6])[CH2:26][C:25]([O:30][CH3:31])([O:28][CH3:29])[CH2:24]1)=[O:11])([CH3:15])[CH3:14] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
5.04 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
34 mL
Type
reactant
Smiles
C(CC(=O)OC(C)C)(=O)OC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)[O-]
Step Four
Name
Quantity
25 g
Type
reactant
Smiles
BrCC(CBr)(OC)OC
Step Five
Name
Quantity
300 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with hexanes (3×, 500 mL)
WASH
Type
WASH
Details
washed with water (2×, 500 mL), saturated bicarbonate (2×, 500 mL), water (2×, 500 mL), and brine (1×, 500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
DISTILLATION
Type
DISTILLATION
Details
Short path distillation (4-5 torr, oil bath temperature at 60° C. to 143° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)OC(=O)C1(CC(C1)(OC)OC)C(=O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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